molecular formula C10H21N2O3PS B12548474 Piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)- CAS No. 141931-14-8

Piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)-

Cat. No.: B12548474
CAS No.: 141931-14-8
M. Wt: 280.33 g/mol
InChI Key: ALCZGBRJRBCMOL-UHFFFAOYSA-N
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Description

Piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)- is a complex organic compound that belongs to the class of heterocyclic amines This compound features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves the hydrogenation of pyridine. This process can be carried out using various catalysts such as molybdenum disulfide. The reaction is as follows:

C5H5N+3H2C5H10NH\text{C}_5\text{H}_5\text{N} + 3\text{H}_2 \rightarrow \text{C}_5\text{H}_{10}\text{NH} C5​H5​N+3H2​→C5​H10​NH

Alternatively, pyridine can be reduced to piperidine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods

Industrial production of piperidine and its derivatives often involves large-scale hydrogenation processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. The use of high-pressure hydrogenation and advanced catalytic systems ensures efficient production of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine derivatives can lead to the formation of piperidinones, while reduction can yield various substituted piperidines .

Scientific Research Applications

Piperidine derivatives have a wide range of applications in scientific research:

    Chemistry: Used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, piperidine derivatives have been shown to inhibit cholinesterase enzymes, which play a role in neurological function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)- is unique due to the presence of the methylsulfonyl and pyrrolidinylphosphinyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential for various applications in research and industry .

Properties

CAS No.

141931-14-8

Molecular Formula

C10H21N2O3PS

Molecular Weight

280.33 g/mol

IUPAC Name

1-[methylsulfonyl(pyrrolidin-1-yl)phosphoryl]piperidine

InChI

InChI=1S/C10H21N2O3PS/c1-17(14,15)16(13,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-10H2,1H3

InChI Key

ALCZGBRJRBCMOL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)P(=O)(N1CCCCC1)N2CCCC2

Origin of Product

United States

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